molecular formula C17H18ClNO4 B11708925 Methanone, [5-chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)- CAS No. 305865-44-5

Methanone, [5-chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)-

Cat. No.: B11708925
CAS No.: 305865-44-5
M. Wt: 335.8 g/mol
InChI Key: RHYSABVJUQRRBF-UHFFFAOYSA-N
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Description

Methanone, 5-chloro-2-(methylamino)phenyl- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a methanone group attached to a 5-chloro-2-(methylamino)phenyl and a 3,4,5-trimethoxyphenyl group. Its molecular formula is C16H18ClNO4, and it has a molecular weight of 323.77 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 5-chloro-2-(methylamino)phenyl- typically involves the reaction of 5-chloro-2-(methylamino)benzophenone with 3,4,5-trimethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, 5-chloro-2-(methylamino)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Methanone, 5-chloro-2-(methylamino)phenyl- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methanone, 5-chloro-2-(methylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: Similar structure but lacks the 3,4,5-trimethoxyphenyl group.

    Methanone, 5-chloro-2-(methylamino)phenyl-: Contains an additional chloro group on the phenyl ring.

Uniqueness

Methanone, 5-chloro-2-(methylamino)phenyl- is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

305865-44-5

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

[5-chloro-2-(methylamino)phenyl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H18ClNO4/c1-19-13-6-5-11(18)9-12(13)16(20)10-7-14(21-2)17(23-4)15(8-10)22-3/h5-9,19H,1-4H3

InChI Key

RHYSABVJUQRRBF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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